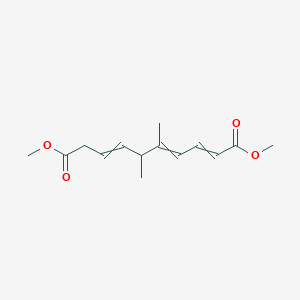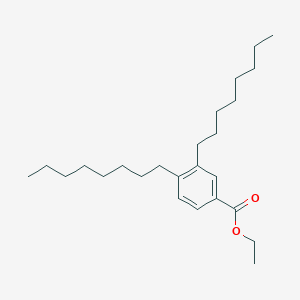
Ethyl 3,4-dioctylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,4-dioctylbenzoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with two octyl groups at the 3 and 4 positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4-dioctylbenzoate typically involves the esterification of 3,4-dioctylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3,4-dioctylbenzoic acid+ethanolsulfuric acidethyl 3,4-dioctylbenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality ester suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3,4-dioctylbenzoate can undergo several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation with sulfuric acid.
Major Products:
Oxidation: 3,4-dioctylbenzoic acid.
Reduction: 3,4-dioctylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,4-dioctylbenzoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, including plasticizers and lubricants.
Wirkmechanismus
The mechanism of action of ethyl 3,4-dioctylbenzoate involves its interaction with molecular targets through its ester and aromatic functionalities. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The aromatic ring can participate in π-π interactions and hydrogen bonding, influencing its binding to proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,4-dioctylbenzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the octyl substituents, making it less lipophilic.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
3,4-dioctylbenzoic acid: The free acid form, which has different solubility and reactivity properties.
Uniqueness: The presence of two octyl groups in this compound imparts unique lipophilic properties, making it suitable for applications where hydrophobic interactions are crucial. This distinguishes it from simpler esters and benzoic acid derivatives.
Eigenschaften
CAS-Nummer |
134347-45-8 |
|---|---|
Molekularformel |
C25H42O2 |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
ethyl 3,4-dioctylbenzoate |
InChI |
InChI=1S/C25H42O2/c1-4-7-9-11-13-15-17-22-19-20-24(25(26)27-6-3)21-23(22)18-16-14-12-10-8-5-2/h19-21H,4-18H2,1-3H3 |
InChI-Schlüssel |
NBOGTELYKFRWHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=C(C=C(C=C1)C(=O)OCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


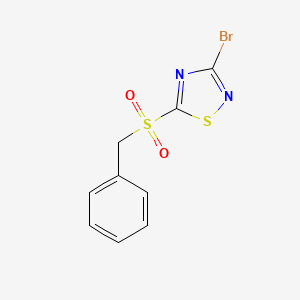


![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
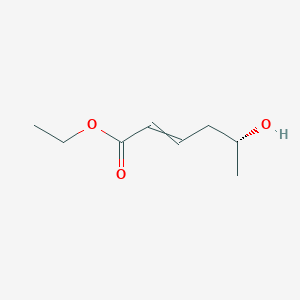
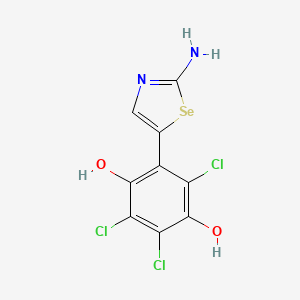
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)

![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)
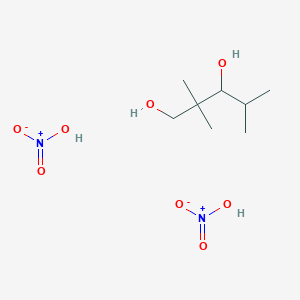
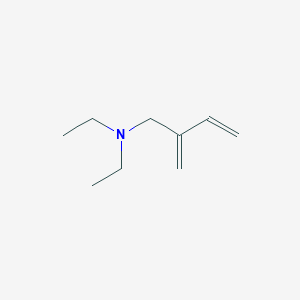
![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)
